REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.[CH3:21][O:22][C:23](=[O:33])[C:24]1[CH:29]=[CH:28][CH:27]=[C:26](Br)[C:25]=1[CH2:31][Br:32]>C(Cl)(Cl)(Cl)Cl>[CH3:21][O:22][C:23](=[O:33])[C:24]1[CH:29]=[C:28]([Br:1])[CH:27]=[CH:26][C:25]=1[CH2:31][Br:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)Br)CBr)=O
|
Name
|
3- and 5-bromo-2-methylbenzoic acid methyl ester
|
Quantity
|
35.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the succinimide was filtered from solution
|
Type
|
WASH
|
Details
|
rinsed with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)Br)CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |